tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate

Description

Chemical Identity and Properties

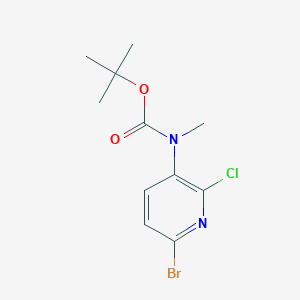

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate (CAS 1142192-48-0, MFCD12026767) is a halogenated pyridine derivative with the molecular formula C₁₁H₁₄BrClN₂O₂ and a molecular weight of 321.60 g/mol . Structurally, it features a pyridine ring substituted with bromo (position 6), chloro (position 2), and a methylcarbamate group (position 3) linked to a tert-butyl protecting group. This compound is commercially available in gram-to-kilogram quantities, with catalog prices ranging from $400/g (1 g) to $4800/25 g .

Applications

The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its bromo and chloro substituents enable versatile cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the tert-butyl carbamate group enhances solubility and stability during synthetic workflows .

Properties

Molecular Formula |

C11H14BrClN2O2 |

|---|---|

Molecular Weight |

321.60 g/mol |

IUPAC Name |

tert-butyl N-(6-bromo-2-chloropyridin-3-yl)-N-methylcarbamate |

InChI |

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)7-5-6-8(12)14-9(7)13/h5-6H,1-4H3 |

InChI Key |

NVOSTDAZLNHCBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(N=C(C=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate typically involves the reaction of 6-bromo-2-chloropyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of tert-butyl carbamate-protected pyridine derivatives. Key structural analogues and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility and Stability: The tert-butyl group improves solubility in organic solvents (e.g., THF, DCM) compared to non-protected amines. However, the presence of halogens increases molecular weight and density (1.539 g/cm³ for the positional isomer CAS 1227958-32-8) , which may affect crystallization behavior.

- Acidity : The pKa of the carbamate NH in the target compound is predicted to be ~11.13, similar to its positional isomer (CAS 1227958-32-8), suggesting comparable deprotection conditions under acidic or basic media .

Commercial and Research Relevance

- Pricing : The target compound is priced higher ($400/g) than tert-butyl (6-bromopyridin-3-yl)carbamate (\sim$200/g, inferred from catalog data), reflecting its additional chloro substituent and synthetic complexity .

- Pharmaceutical Applications : Unlike tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate, which is used in CNS drug candidates due to its methoxy groups, the target compound’s halogens make it more suitable for oncology-targeted therapies .

Key Research Findings

- Synthetic Routes: The target compound is synthesized via nucleophilic substitution or palladium-catalyzed coupling, similar to tert-butyl (6-aminopyridin-2-yl)methylcarbamate (CAS N/A), which involves Boc protection of an amine intermediate .

Q & A

Q. What are the common synthetic routes for tert-Butyl (6-bromo-2-chloropyridin-3-yl)(methyl)carbamate?

The compound is synthesized via multi-step protocols. A typical approach involves:

- Step 1 : Reacting 6-bromo-2-chloropyridin-3-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere to protect the amine group .

- Step 2 : Introducing the methyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using methylboronic acid derivatives .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Key challenges include controlling regioselectivity and minimizing hydrolysis of the carbamate group .

Q. How is the compound characterized structurally?

Standard characterization includes:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, tert-butyl group at δ 1.3–1.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]: ~333.0 Da).

- Elemental Analysis : Confirming C, H, N, and halogen content .

Q. What are the key stability considerations during storage?

The compound is sensitive to:

- Hydrolysis : The carbamate group degrades under acidic/basic conditions. Store at 2–8°C in anhydrous environments .

- Light Exposure : Pyridine derivatives may undergo photodegradation; use amber vials .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the pyridine ring?

The 6-bromo and 2-chloro substituents exhibit distinct reactivities:

- Bromine : More reactive in cross-coupling (e.g., Suzuki, Heck) due to lower bond dissociation energy. Use Pd(PPh) or XPhos ligands for selective substitution .

- Chlorine : Requires harsher conditions (e.g., Cu-catalyzed Ullmann coupling). Computational tools (DFT) can predict activation barriers to optimize conditions .

Q. What advanced techniques resolve crystallographic ambiguities in derivatives?

- X-ray Crystallography : Employ SHELX for refinement (e.g., SHELXL-2018 for high-resolution data) and Mercury for visualization of hydrogen-bonding networks (critical for understanding packing motifs) .

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals, common in halogenated pyridines .

Q. How does the carbamate group influence intermolecular interactions in solid-state studies?

Graph set analysis (Etter’s rules) reveals:

- N–H···O Hydrogen Bonds : Between carbamate NH and carbonyl oxygen (motif: ).

- Halogen Interactions : Br/Cl···π contacts stabilize crystal lattices. Mercury software can quantify these interactions via distance-angle metrics .

Q. What analytical methods distinguish between degradation products and synthetic intermediates?

- HPLC-MS/MS : Detects hydrolyzed products (e.g., tert-butanol, 6-bromo-2-chloropyridin-3-amine) with a C18 column (ACN/water gradient) .

- TGA-DSC : Monitors thermal decomposition (carbamate degradation typically occurs at 150–200°C) .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for carbamate derivatives?

Discrepancies may arise from:

- Rotameric States : tert-Butyl groups cause splitting in H NMR. Use variable-temperature (VT) NMR to coalesce signals .

- Solvent Effects : Compare DMSO- vs. CDCl spectra; carbamate NH protons are solvent-sensitive .

Q. Why do crystallographic and computational bond lengths differ for halogenated pyridines?

- Experimental vs. Theoretical : DFT (B3LYP/6-311+G**) may underestimate van der Waals radii. Calibrate using high-resolution X-ray data (e.g., C–Br bond: 1.89 Å exp. vs. 1.92 Å calc.) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.